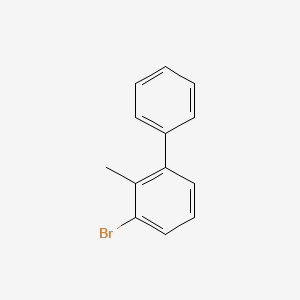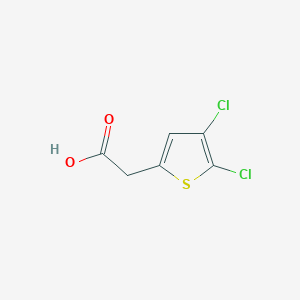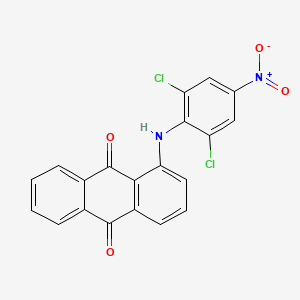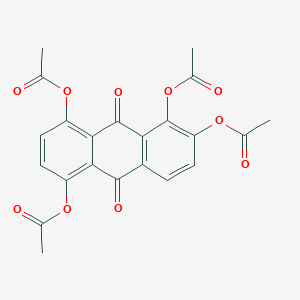
3-Bromo-2-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-methyl-1,1’-biphenyl: is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromine atom and a methyl group attached to the second and third positions of the biphenyl structure, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromo-2-methyl-1,1’-biphenyl can be synthesized through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of 3-bromo-2-methylbenzoic acid with phenylboronic acid or phenylborate under the influence of a palladium catalyst and a base. .
Wurtz–Fittig Reaction: This reaction involves the coupling of 3-bromo-2-methylbenzene with sodium in the presence of dry ether.
Industrial Production Methods: Industrial production of 3-Bromo-2-methyl-1,1’-biphenyl often utilizes scalable synthetic methodologies such as the Suzuki–Miyaura coupling due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Bromo-2-methyl-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as sodium hydroxide or potassium carbonate, used to facilitate substitution reactions.
Major Products:
3-Phenyl-2-methylbenzoic Acid: Formed through Suzuki coupling followed by reduction.
2-Methyl-3-biphenylmethanol: Formed through reduction of 3-phenyl-2-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry:
OLEDs and Liquid Crystals: Used in the production of organic light-emitting diodes and liquid crystals due to its stable biphenyl structure.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and methyl group on the biphenyl structure influence its reactivity and interaction with other molecules. The compound can participate in various chemical reactions, leading to the formation of different products with potential biological activities .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl: Similar structure with additional chlorine atoms.
2-Methyl-1,1’-biphenyl: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Eigenschaften
Molekularformel |
C13H11Br |
|---|---|
Molekulargewicht |
247.13 g/mol |
IUPAC-Name |
1-bromo-2-methyl-3-phenylbenzene |
InChI |
InChI=1S/C13H11Br/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,1H3 |
InChI-Schlüssel |
UZZMGJHLDZLPGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Br)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13144162.png)

![8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13144178.png)
![Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)

![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)

![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)




